molecular formula C10H5N7O2 B5526271 6-(4-Nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

6-(4-Nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B5526271
M. Wt: 255.19 g/mol
InChI Key: DAHKSBOPIYHBNB-UHFFFAOYSA-N
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Description

6-(4-Nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the nitro group and the pyrazole moiety imparts unique chemical properties to this compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitropyrazole with a suitable pyrimidine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(4-Nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles such as amines, and dipolarophiles like alkenes and alkynes. Reaction conditions vary depending on the specific reaction but often involve moderate temperatures and inert atmospheres .

Major Products

Major products formed from these reactions include amino derivatives, substituted pyrazoles, and various cycloadducts. These products can be further functionalized to yield compounds with diverse chemical and biological properties .

Mechanism of Action

The mechanism of action of 6-(4-Nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s fluorescent properties are attributed to its ability to undergo intramolecular charge transfer, which enhances its emission intensity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its combination of a nitro group and a pyrazole moiety, which imparts unique reactivity and electronic properties.

Properties

IUPAC Name

6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N7O2/c11-1-7-2-13-16-5-8(3-12-10(7)16)15-6-9(4-14-15)17(18)19/h2-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHKSBOPIYHBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C#N)N3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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